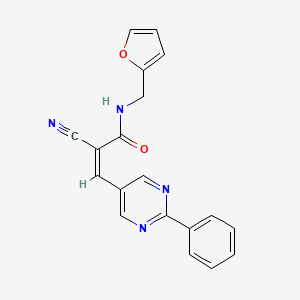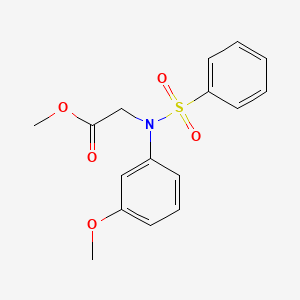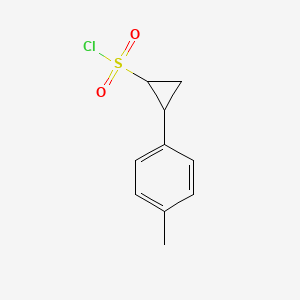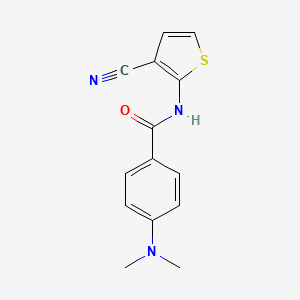
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(o-tolyl)acetamide, also known as CT-322, is a small molecule inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) that has been extensively studied for its potential therapeutic applications. VEGFR2 plays a crucial role in angiogenesis, the formation of new blood vessels, which is a process that is important for tumor growth and metastasis. CT-322 is a promising candidate for cancer treatment due to its ability to inhibit angiogenesis and thereby limit tumor growth.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The compound 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(o-tolyl)acetamide, as part of the quinazoline derivatives family, is synthesized for its potential biological activities. Research has shown that quinazoline derivatives exhibit a wide range of biological activities, including analgesic and anti-inflammatory properties. For instance, a study focused on the design and synthesis of quinazolinyl acetamides demonstrated their effectiveness in analgesic and anti-inflammatory activities, comparable to standard drugs like diclofenac sodium. The study highlighted the moderate potency and low ulcerogenic potential of these compounds, suggesting their therapeutic potential with reduced side effects (Alagarsamy et al., 2015).
Antimicrobial Activities
Quinazoline derivatives have also been studied for their antimicrobial properties. A research initiative synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, revealing that certain derivatives exhibited good activity against standard pathogens, highlighting the potential of quinazoline compounds in developing new antimicrobial agents (Patel & Shaikh, 2011).
Pharmacological Investigations
Further pharmacological studies on quinazoline derivatives, including 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(o-tolyl)acetamide, have shown promising results in anti-inflammatory and analgesic activities. These studies provide a foundation for the development of new therapeutic agents based on quinazoline chemistry, with potential applications in treating various inflammatory and pain-related conditions (Rajveer et al., 2010).
Molecular Docking and Drug Design
The quinazoline framework is also a subject of interest in drug design and molecular docking studies. The interactions of quinazoline derivatives with biological targets have been explored through computational methods, providing insights into their binding affinities and potential mechanisms of action. These studies contribute to the rational design of quinazoline-based drugs with optimized efficacy and specificity for their intended targets (Rajasekaran & Rao, 2015).
Propiedades
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-15-7-5-6-10-19(15)25-21(28)14-27-20-12-11-17(24)13-18(20)22(26-23(27)29)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZGKAJGOJXDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Dimethoxy-3-phenyl-2-azaspiro[3.3]heptane-2-sulfonyl fluoride](/img/structure/B2574002.png)

![2-(Iodomethyl)-1-oxaspiro[4.7]dodecane](/img/structure/B2574007.png)

![2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2574009.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2574013.png)
![4-oxo-4-[3-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2574014.png)



![4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2574020.png)

